molecular formula C12H15NO B567053 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane CAS No. 1223573-38-3

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane

Cat. No.: B567053
CAS No.: 1223573-38-3
M. Wt: 189.258
InChI Key: DTAPWPRTCQJUDA-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxa-1-azaspiro[33]heptane is a spirocyclic compound with a unique structure that includes both an oxygen and a nitrogen atom within its ring system

Preparation Methods

The synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane is not fully understood, but it is believed to interact with various molecular targets due to its structural similarity to other bioactive compounds. Its spirocyclic structure may allow it to fit into specific binding sites on proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane can be compared to other spirocyclic compounds such as:

The uniqueness of this compound lies in its combination of a benzyl group with the spirocyclic core, which may confer distinct chemical and biological properties.

Biological Activity

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NOC_{12}H_{15}NO and features a spirocyclic structure that incorporates both nitrogen and oxygen within a seven-membered ring. This unique configuration allows for specific interactions with biological targets, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Modulation : The compound has been shown to interact with oxidoreductases, influencing their activity through competitive inhibition or activation, depending on the concentration and context of use.
  • Cell Signaling Pathways : It modulates cell signaling pathways associated with oxidative stress responses, leading to alterations in gene expression related to antioxidant defenses.
  • DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, potentially affecting transcription factor activity and gene regulation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antioxidant Activity

The compound enhances cellular antioxidant defenses by upregulating genes involved in oxidative stress responses. This effect is particularly significant at low doses, where it promotes resistance to oxidative damage without inducing toxicity.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. These effects are attributed to its ability to induce apoptosis and inhibit proliferation through modulation of key signaling pathways .

Antibacterial Properties

There is emerging evidence suggesting that this compound exhibits antibacterial activity against certain strains of bacteria, although further research is needed to elucidate the specific mechanisms involved .

Study 1: Antioxidant Efficacy

A study conducted on animal models revealed that administration of this compound at varying dosages resulted in significant increases in antioxidant enzyme activities (e.g., superoxide dismutase and catalase). The low-dose group showed enhanced resistance to induced oxidative stress compared to control groups, while high doses led to liver toxicity.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting potential for development as an antitumor agent .

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compound Spirocyclic structure with nitrogen and oxygenAntioxidant, antitumor, antibacterial
2-Oxa-6-azaspiro[3.3]heptane Similar spirocyclic structureLimited data on biological activity
6-Boc-1-Oxa-6-Azaspiro[3.3]heptan Boc-protected amine groupPrimarily used as a synthetic intermediate

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

  • Mechanistic Studies : Detailed studies on the molecular interactions between this compound and specific enzymes or receptors.
  • Clinical Trials : Evaluation of safety and efficacy in human subjects for potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-6-oxa-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPWPRTCQJUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12COC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719155
Record name 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223573-38-3
Record name 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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